N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The isoxazole ring can be introduced through a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine (or hydroxylamine), carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide
Uniqueness
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of pyrazole and isoxazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for developing new drugs and materials with tailored functionalities .
Properties
Molecular Formula |
C15H14N4O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-19-8-7-12(17-19)10-16-15(20)13-9-14(21-18-13)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,20) |
InChI Key |
OCWQKKRGVKXZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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